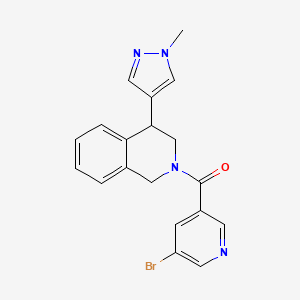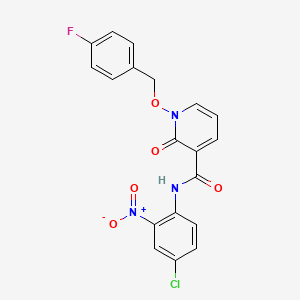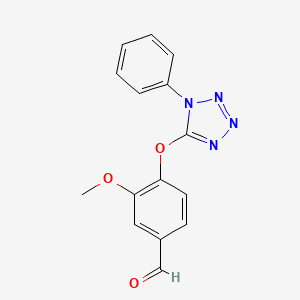
N-(cyclobutylmethyl)-N-methylcarbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclobutylmethyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a cyclobutylmethyl group and a methyl group attached to the nitrogen atom of the carbamoyl chloride functional group. Carbamoyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-N-methylcarbamoyl chloride typically involves the reaction of N-(cyclobutylmethyl)-N-methylamine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
N-(cyclobutylmethyl)-N-methylamine+Phosgene→N-(cyclobutylmethyl)-N-methylcarbamoyl chloride+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance safety and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions
N-(cyclobutylmethyl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted carbamates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form N-(cyclobutylmethyl)-N-methylcarbamic acid and hydrogen chloride.
Aminolysis: Reaction with amines to form ureas.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions are typically carried out at room temperature or slightly elevated temperatures, often in the presence of a base to neutralize the hydrogen chloride formed.
Major Products
Substituted carbamates: Formed from nucleophilic substitution reactions.
N-(cyclobutylmethyl)-N-methylcarbamic acid: Formed from hydrolysis.
科学的研究の応用
N-(cyclobutylmethyl)-N-methylcarbamoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates, particularly those targeting the central nervous system.
Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Applications: Used in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of N-(cyclobutylmethyl)-N-methylcarbamoyl chloride primarily involves its reactivity as a carbamoylating agent. It reacts with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to the formation of covalent adducts. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive molecules.
類似化合物との比較
Similar Compounds
- N-(cyclopropylmethyl)-N-methylcarbamoyl chloride
- N-(cyclopentylmethyl)-N-methylcarbamoyl chloride
- N-(cyclohexylmethyl)-N-methylcarbamoyl chloride
Uniqueness
N-(cyclobutylmethyl)-N-methylcarbamoyl chloride is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
特性
IUPAC Name |
N-(cyclobutylmethyl)-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9(7(8)10)5-6-3-2-4-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUGAOKHFPCLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2957097.png)


![4-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2957101.png)
![1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2957104.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2957105.png)
![3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2957108.png)

![3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2957112.png)

![N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2957114.png)


